molecular formula C22H32N4 B4896378 N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine

N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine

Cat. No. B4896378
M. Wt: 352.5 g/mol
InChI Key: QKOBALZKCBIBEB-UHFFFAOYSA-N
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Description

N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine, commonly known as compound X, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using a unique method and has been found to exhibit promising biochemical and physiological effects.

Scientific Research Applications

Compound X has been found to exhibit potential therapeutic applications in various scientific research fields. The compound has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The compound has been studied extensively in vitro and in vivo, and the results have been promising.

Mechanism of Action

The mechanism of action of compound X is not yet fully understood. However, it has been found to act as a potent inhibitor of certain enzymes and receptors that are involved in the inflammatory response and cancer progression. The compound has also been found to modulate the activity of certain neurotransmitters, which may explain its potential therapeutic applications in neurodegenerative disorders.
Biochemical and Physiological Effects:
Compound X has been found to exhibit significant biochemical and physiological effects. The compound has been found to reduce inflammation and pain in various animal models. It has also been found to inhibit cancer cell proliferation and induce apoptosis. In addition, the compound has been found to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity and yield. It has also been found to exhibit low toxicity and good bioavailability. However, the compound has some limitations for lab experiments. The compound is relatively new, and its mechanism of action is not yet fully understood. In addition, the compound is expensive to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on compound X. The compound has potential applications in various scientific research fields, and further studies are needed to fully understand its mechanism of action and therapeutic potential. Some possible future directions for the research on compound X include:
1. Studying the compound's potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
2. Investigating the compound's potential applications in combination with other drugs or therapies.
3. Developing more efficient and cost-effective synthesis methods for compound X.
4. Conducting clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion:
Compound X is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using a unique method and has been found to exhibit promising biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action and therapeutic potential of compound X.

Synthesis Methods

Compound X has been synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of N-benzyl-2-pyridinamine with paraformaldehyde to form N-benzyl-3-formyl-N-methyl-2-pyridinamine. The intermediate product is then reacted with 1-isopropyl-4-piperidinylamine to form N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine, which is the final product. The synthesis method has been optimized to ensure the purity and yield of the final product.

properties

IUPAC Name

N-benzyl-N-methyl-3-[[(1-propan-2-ylpiperidin-4-yl)amino]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4/c1-18(2)26-14-11-21(12-15-26)24-16-20-10-7-13-23-22(20)25(3)17-19-8-5-4-6-9-19/h4-10,13,18,21,24H,11-12,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOBALZKCBIBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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